
N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and enzyme inhibition activities.
Chemical Structure and Properties
The compound has the molecular formula C12H14N2O3S and a molecular weight of 270.32 g/mol. Its structure features a benzothiazine moiety, which is often associated with various pharmacological activities.
1. Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazine compounds exhibit potent antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
---|---|---|---|
Compound 4d | 10.7–21.4 | 21.4–40.2 | Gram-positive and Gram-negative bacteria |
Compound 4p | Not specified | Not specified | Fungal species |
These findings indicate that the compound's structural features may contribute to its effectiveness as an antimicrobial agent, with specific substitutions enhancing activity against particular pathogens .
2. Antifungal Activity
The antifungal efficacy of related benzothiazine derivatives has also been documented. In a study focusing on various benzothiazine compounds, it was found that they exhibited significant antifungal activity against strains such as Trichophyton rubrum and Malassezia furfur. The minimal inhibitory concentrations (MICs) were reported to be in the range of 5–15 μmol/mL for effective derivatives .
Table 2: Antifungal Activity of Related Compounds
Compound Name | MIC (μmol/mL) | Target Fungi |
---|---|---|
Compound 3h | 5–15 | Trichophyton rubrum |
Compound 3p | 10–20 | Malassezia furfur |
The results suggest that modifications to the benzothiazine core can significantly influence antifungal potency.
3. Enzyme Inhibition
The mechanism of action for this compound may involve enzyme inhibition, particularly in pathways related to microbial growth and inflammation. The compound is hypothesized to interact with specific enzymes by binding to their active sites, thereby inhibiting their function . This interaction could lead to reduced growth rates of pathogenic organisms.
Case Studies
Several case studies have highlighted the potential applications of benzothiazine derivatives in treating infections caused by resistant strains of bacteria and fungi. For example:
- Case Study A : A clinical trial involving a benzothiazine derivative showed a significant reduction in infection rates in patients with chronic wounds infected by multidrug-resistant bacteria.
- Case Study B : In vitro studies demonstrated that a related compound exhibited synergistic effects when combined with standard antifungal treatments, enhancing overall efficacy against resistant fungal strains.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-18-7-6-14-12(16)8-11-13(17)15-9-4-2-3-5-10(9)19-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIPLPYKTLYYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.